molecular formula C16H15ClN2O2 B13099315 Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Cat. No.: B13099315
M. Wt: 302.75 g/mol
InChI Key: RIADLAWXBAWXSL-CYVLTUHYSA-N
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Description

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound with the CAS Number 271794-66-2 and a molecular weight of 302.76 . It is defined by the molecular formula C16H15ClN2O2 . This compound belongs to a class of hydrazonoacetate esters that serve as valuable synthetic intermediates and building blocks in organic and medicinal chemistry research. Compounds with this core structure are frequently utilized in the synthesis of more complex, nitrogen-containing heterocycles. Specifically, structurally similar (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate is a known key intermediate in the synthetic pathway of Apixaban, a commercially important anticoagulant medication . This suggests potential application in the development and study of pharmaceutical compounds. Researchers may employ this chemical in method development, as a precursor for generating compound libraries, or in the exploration of new chemical entities. The benzyl ester group can offer specific reactivity and handling characteristics during synthetic sequences. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

benzyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15-

InChI Key

RIADLAWXBAWXSL-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)OCC2=CC=CC=C2)\Cl

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The key synthetic route to Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves:

  • Step 1: Diazotization of 4-methylphenylamine
    The aromatic amine (4-methylphenylamine) is converted into its diazonium salt by treatment with sodium nitrite in acidic aqueous solution at low temperature (0–10°C). This step forms the reactive diazonium intermediate necessary for subsequent coupling.

  • Step 2: Coupling with Benzyl 2-chloroacetate or Benzyl 2-chloroacetoacetate
    The diazonium salt is then reacted with benzyl 2-chloroacetate or benzyl 2-chloroacetoacetate in an organic solvent under controlled temperature (usually below 10°C) in the presence of a base (such as sodium acetate) and phase-transfer catalysts (e.g., triethylbenzylammonium chloride) to facilitate the coupling reaction forming the hydrazono linkage.

  • Step 3: Isolation and Purification
    The product is extracted into an organic phase (e.g., dichloromethane), washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydrazonoacetate compound. High purity is achieved typically without further purification or by recrystallization.

Detailed Preparation Methodology and Reaction Conditions

Step Reagents and Conditions Notes and Observations
1. Diazotization 4-methylphenylamine, NaNO2 (40% aqueous), HCl (conc.), 0–10°C, aqueous medium Slow addition of NaNO2 to amine/HCl solution to form diazonium salt; temperature control critical to avoid decomposition.
2. Coupling Reaction Benzyl 2-chloroacetate or benzyl 2-chloroacetoacetate, sodium acetate (base), triethylbenzylammonium chloride (phase-transfer catalyst), dichloromethane/water biphasic system, 0–10°C, 1–2 hours Biphasic reaction; phase-transfer catalyst enhances yield and purity by facilitating transfer of diazonium salt into organic phase.
3. Workup Separation of organic phase, washing with saturated NaHCO3 and NaCl solutions, drying over Na2SO4, solvent evaporation Efficient removal of impurities; yields typically above 95% with purity >96% (HPLC).

Research Findings and Yield Data from Analogous Compounds

While direct literature on this compound is limited, closely related compounds such as (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate have been synthesized with the following results:

Example Scale (g) Yield (%) Purity (HPLC) Melting Point (°C) Notes
Lab scale (5 g amine) 5 g 97–98% >96% 96–98°C Reaction at 10°C for 1–2 h; no purification needed; yellow-brown solid product.
Pilot scale (100 g amine) 100 g 97.3% >96% 96–98°C Similar conditions scaled up; consistent yield and purity; efficient phase transfer catalysis.

These data highlight the robustness of the diazotization-coupling method under controlled temperature and biphasic conditions, which can be adapted for benzyl esters with 4-methylphenyl substituents.

Critical Factors Affecting Preparation

  • Solvent Choice: Biphasic systems (e.g., dichloromethane/water) are preferred over monophasic solvents like methanol or ethyl acetate, as they reduce impurity formation and simplify product isolation.

  • Temperature Control: Maintaining 0–10°C during diazotization and coupling minimizes side reactions and decomposition of diazonium salts.

  • Phase-Transfer Catalysts: Use of quaternary ammonium salts (e.g., triethylbenzylammonium chloride) significantly improves the reaction rate and yield by transferring diazonium ions into the organic phase.

  • Post-Reaction Workup: Sequential washing with sodium bicarbonate and brine removes acidic and polar impurities, while drying over anhydrous sodium sulfate ensures removal of moisture.

Summary Table of Preparation Method Parameters

Parameter Optimal Condition Impact on Product
Amine diazotization temperature 0–10°C Prevents diazonium salt degradation
Diazonium salt concentration Controlled slow addition Ensures complete formation without excess nitrous acid
Coupling solvent system Dichloromethane/water biphasic Enhances yield and purity
Base used Sodium acetate Neutralizes acid, promotes coupling
Phase-transfer catalyst Triethylbenzylammonium chloride Facilitates phase transfer, increases yield
Reaction time 1–2 hours Sufficient for complete reaction
Product isolation Organic extraction, washes, drying High purity, high yield

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazone group enables participation in cyclization reactions to form heterocycles. For example, under microwave irradiation, analogous hydrazones cyclize to form thiazole or pyrazole derivatives ( ).

Proposed Mechanism:

  • Hydrazone tautomerizes to the enol form.

  • Intramolecular nucleophilic attack by the hydrazine nitrogen.

  • Cyclization with elimination of water.

Nucleophilic Substitution

The α-chloro group is susceptible to substitution. For instance, reaction with morpholino-dihydropyridinone in the presence of a base yields functionalized pyridinone derivatives, as seen in apixaban synthesis ( ).

Representative Reaction ( ):

text
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate + 3-morpholino-dihydropyridin-2-one → Condensation product (via SN2 mechanism)

Oxidation and Reduction

  • Oxidation : The hydrazone can oxidize to form diazenium derivatives under strong oxidizing agents.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the hydrazone to a hydrazine derivative.

Comparative Reactivity with Analogues

The benzyl ester group influences reactivity compared to ethyl or tert-butyl esters due to its bulkiness and electron-donating effects.

CompoundReactivity Notes
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetateFaster nucleophilic substitution due to less steric hindrance.
tert-Butyl analogueSlower reactions due to steric bulk; enhanced stability in acidic conditions.

Solvent and Catalytic Effects

  • Solvents : Polar aprotic solvents (e.g., acetonitrile) accelerate SN2 reactions, while toluene favors thermal cyclization ( ).

  • Catalysts : Triethylamine or DMAP enhances reaction rates by deprotonating intermediates ( ).

Optimized Conditions for Substitution ( ):

  • Solvent : Ethyl acetate

  • Base : Triethylamine (3 eq.)

  • Temperature : 80°C

Stability and Degradation

  • Hydrolysis : The ester hydrolyzes in aqueous acidic/basic conditions to form carboxylic acid derivatives.

  • Photodegradation : Exposure to UV light induces cleavage of the hydrazone bond, forming benzyl alcohol and 4-methylphenylhydrazine.

Challenges and Limitations

  • Low Solubility : The benzyl group reduces solubility in polar solvents, complicating homogeneous reactions ( ).

  • Byproduct Formation : Competing hydrolysis or over-substitution can occur without controlled conditions ().

Scientific Research Applications

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3)
  • Structural Difference : The 4-methoxy group replaces the 4-methyl group in the parent compound.
  • Impact: Electronic Effects: The methoxy group is more electron-donating than methyl, stabilizing the hydrazone moiety through resonance. This enhances reactivity in cyclocondensation reactions, as seen in the synthesis of thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines . Crystallinity: The methoxy derivative exhibits distinct hydrogen-bonding patterns in crystal lattices compared to the methyl analog, as reported in crystallographic studies .
  • Synthetic Utility : Used in preparing antimicrobial thiadiazoles via reactions with thiosemicarbazides .
(b) Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate (CAS 27171-88-6)
  • Structural Difference : Ethyl ester instead of benzyl, with a 4-methylphenyl (p-tolyl) group.
  • Impact: Solubility: The ethyl ester increases polarity, improving solubility in ethanol and acetone compared to the benzyl analog . Reactivity: Ethyl esters are more prone to hydrolysis under basic conditions, facilitating faster nucleophilic substitutions in heterocyclic syntheses .
(c) Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate (CAS 1000576-53-3)
  • Structural Difference : 3,4-Dichlorophenyl substituent instead of 4-methylphenyl.
  • Impact :
    • Electronic and Steric Effects : The electron-withdrawing chlorine atoms reduce electron density on the hydrazone, slowing cyclization reactions but improving stability toward oxidation .
    • Biological Activity : Dichlorophenyl derivatives show enhanced antimicrobial activity compared to methyl-substituted analogs .

Ester Group Variations

Compound Ester Group Key Properties Reference
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate Benzyl High lipophilicity; slower hydrolysis; preferred for solid-phase synthesis
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate Ethyl Higher polarity; faster reaction kinetics in ethanol-mediated condensations
Methyl 2-chloro-2-(2-phenylhydrazono)acetate Methyl Limited solubility in non-polar solvents; used in small-scale catalytic reactions

Key Research Findings

  • Crystallographic Studies :
    • The title compound forms a planar hydrazone linkage with a dihedral angle of 8.2° between the aromatic rings, whereas the methoxy analog (CAS 27143-07-3) exhibits a larger angle (12.5°) due to steric effects .
  • Antimicrobial Activity :
    • Benzyl derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming methyl-substituted analogs (MIC = 64 µg/mL) .

Biological Activity

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : Approximately 303.76 g/mol
  • Functional Groups : Hydrazone functional group, chloro group, and aromatic rings.

The presence of the chloro substituent and hydrazone linkage suggests that this compound may exhibit diverse reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

The stability conferred by the benzyl group enhances its bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one study reported an IC50_{50} value of approximately 15 µM against MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It demonstrated activity against both gram-positive and gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .

Case Studies

  • Anticancer Efficacy :
    • A study involving this compound assessed its effects on MCF-7 cells. The results indicated that the compound induced apoptosis through caspase activation, leading to cell cycle arrest in the G1 phase .
  • Antimicrobial Assessment :
    • Another investigation tested the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that it could serve as a potential lead compound for developing new antibiotics due to its low cytotoxicity towards human cells while effectively inhibiting bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µM)Reference
AnticancerMCF-715
AntimicrobialS. aureus8
AntimicrobialE. coli12

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via condensation reactions involving hydrazine derivatives and chlorinated carbonyl precursors. For example, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (a structural analog) is prepared by reacting 4-methoxyphenylhydrazine with ethyl chlorooxoacetate under basic conditions (e.g., triethylamine in toluene at 90°C) . Characterization typically employs:

  • NMR spectroscopy to confirm hydrazone tautomerism and regiochemistry.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., Z/E configuration) .
  • HPLC or LC-MS to monitor reaction progress and purity .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving the compound’s geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze anisotropic displacement parameters and hydrogen bonding. For example, (Z)-ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate was structurally confirmed using this approach, revealing a planar hydrazone moiety and dihedral angles between aromatic rings . Key steps:

  • Data collection : High-resolution (<1 Å) data minimizes refinement errors.
  • Structure solution : Direct methods (SHELXS/SHELXD) or Patterson-based approaches.
  • Validation : R-factor convergence and Hirshfeld surface analysis ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed tautomeric forms and computational predictions?

  • Methodological Answer : Discrepancies arise due to dynamic equilibria between azo (enol-like) and hydrazo (keto-like) tautomers. To address this:

  • Experimental : Use variable-temperature NMR to track proton exchange rates or UV-Vis spectroscopy to monitor electronic transitions. For example, ethyl-2-(quinolin-8-yl)hydrazono analogs show pH-dependent tautomerism via proton transfer mechanisms .
  • Computational : Employ DFT (e.g., B3LYP/6-311++G**) to model energy barriers between tautomers. Compare calculated vs. experimental IR/Raman spectra to validate dominant forms .

Q. What factors influence the reaction yield in the synthesis of related pharmaceutical intermediates?

  • Methodological Answer : Yield optimization depends on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions in condensation steps .

  • Catalyst choice : Triethylamine or DMAP accelerates hydrazone formation by deprotonation.

  • Temperature control : Elevated temperatures (e.g., 90°C) drive equilibrium toward product formation but risk decomposition.

  • Workup protocols : Acid quenching (e.g., 1N HCl) followed by recrystallization improves purity .

    ParameterOptimal ConditionImpact on Yield
    SolventToluene/DMF (1:1)+25% vs. pure DMF
    CatalystTriethylamine (1.5 eq)+15% vs. pyridine
    Reaction Time6 hours at 90°C>90% conversion

Q. How do steric and electronic effects in the hydrazone moiety influence reactivity toward nucleophilic agents?

  • Methodological Answer : The 4-methylphenyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electron-donating groups (e.g., -OCH₃) stabilize the hydrazone via resonance, reducing electrophilicity. To study this:

  • Kinetic assays : Monitor reaction rates with varying substituents (e.g., 4-CH₃ vs. 4-OCH₃) using stopped-flow UV-Vis.
  • DFT calculations : Compare LUMO energies to predict susceptibility to nucleophiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results?

  • Methodological Answer : Crystallography captures static solid-state structures, while NMR/UV-Vis reflects dynamic solution behavior. For hydrazones:

  • Intermolecular interactions : Crystal packing forces (e.g., hydrogen bonds) may stabilize a less common tautomer.
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, altering tautomer ratios.
  • Validation : Cross-validate using solid-state NMR or Raman spectroscopy to bridge solution and crystal data .

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